2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene
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Overview
Description
2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a chlorine atom, a cyclopropylmethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 2-Chloro-4-(cyclopropylmethoxy)benzene. This process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-4-(cyclopropylmethoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationships of nitroaromatic compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the reactive intermediates formed.
Comparison with Similar Compounds
2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene can be compared with other similar compounds, such as:
2-Chloro-4-nitroaniline: Similar in structure but lacks the cyclopropylmethoxy group. It is used as an intermediate in the synthesis of dyes and pharmaceuticals.
2-Chloro-4-nitrophenol: Contains a hydroxyl group instead of the cyclopropylmethoxy group. It is known for its environmental persistence and is used in the synthesis of pesticides and dyes.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group and a pyrimidine ring. It is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in the presence of the cyclopropylmethoxy group, which can impart specific chemical and biological properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-9-5-8(15-6-7-1-2-7)3-4-10(9)12(13)14/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPDROVZXTILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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